molecular formula C23H22N4O4 B11266517 N-(2,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(2,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11266517
M. Wt: 418.4 g/mol
InChI Key: PTLLGZAWNZJNEC-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: This compound can be used as a probe to study various biological processes.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-DIMETHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE
  • **N-(2,5-DIMETHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(2,5-DIMETHOXYPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE lies in its specific structural features, which confer unique chemical and biological properties. These properties make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C23H22N4O4/c1-15-4-6-16(7-5-15)18-13-20-23(29)26(10-11-27(20)25-18)14-22(28)24-19-12-17(30-2)8-9-21(19)31-3/h4-13H,14H2,1-3H3,(H,24,28)

InChI Key

PTLLGZAWNZJNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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